N-(5-(3,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL)-4-NITROBENZAMIDE
Overview
Description
N-(5-(3,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL)-4-NITROBENZAMIDE is a complex organic compound that features a thiazole ring, a nitrobenzamide group, and a dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL)-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and a suitable nucleophile.
Formation of the Nitrobenzamide Group: The nitrobenzamide group can be synthesized by nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the nitro group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzyl derivatives.
Scientific Research Applications
N-(5-(3,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL)-4-NITROBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: The compound is explored for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used to study its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(5-(3,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL)-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorobenzyl)azoles: These compounds share the dichlorobenzyl moiety and have similar biological activities.
Indole Derivatives: Compounds such as indole-3-acetic acid derivatives have similar structural features and biological activities.
Uniqueness
N-(5-(3,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL)-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3S/c18-14-6-1-10(8-15(14)19)7-13-9-20-17(26-13)21-16(23)11-2-4-12(5-3-11)22(24)25/h1-6,8-9H,7H2,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULICJZRSRVLCHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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